3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is a complex organic compound characterized by its unique structure, which includes a naphtho-dioxin core with two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthol derivatives with suitable reagents can lead to the formation of the dioxin ring structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. detailed industrial methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxine: Shares a similar core structure but differs in the position of methyl groups.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds have a similar naphtho-dioxin core but with different functional groups and properties.
Uniqueness: 3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3,3-dimethylbenzo[f][1,3]benzodioxin-1-one |
InChI |
InChI=1S/C14H12O3/c1-14(2)16-11-8-7-9-5-3-4-6-10(9)12(11)13(15)17-14/h3-8H,1-2H3 |
InChI Key |
QNBUFCNSOSOEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C3=CC=CC=C3C=C2)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.